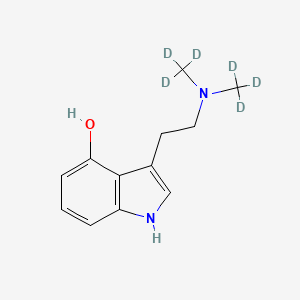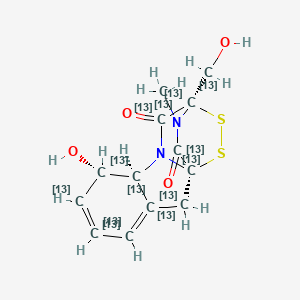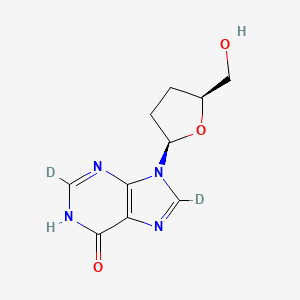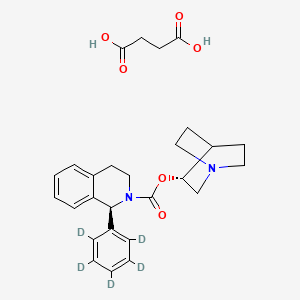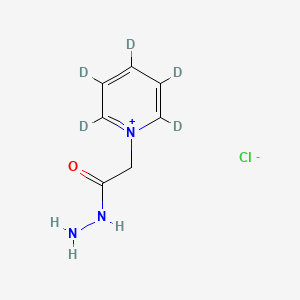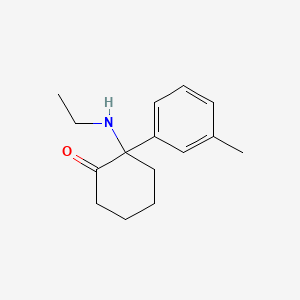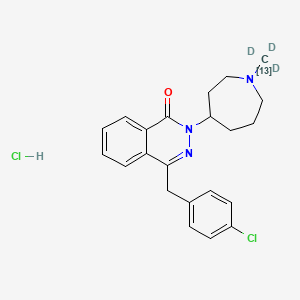
Azelastine-13C-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Azelastine-13C-d3 (hydrochloride) is a deuterium-labeled derivative of Azelastine hydrochloride.
- It belongs to the class of antihistamines and acts as a potent and selective histamine 1 (H1) receptor antagonist.
- Commonly used for allergic rhinitis, asthma, diabetic hyperlipidemia, and even research related to SARS-CoV-2 .
Preparation Methods
- The synthetic route for Azelastine-13C-d3 involves introducing deuterium at specific positions in the molecule.
- Industrial production methods typically use labeled precursors or specialized synthetic pathways.
Chemical Reactions Analysis
- Azelastine-13C-d3 can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include deuterated equivalents of common organic reagents (e.g., deuterated acids, bases, and solvents).
- Major products depend on the specific reaction conditions and the position of deuterium incorporation.
Scientific Research Applications
Chemistry: Used as a tracer in drug development studies due to its deuterium label.
Biology: Investigated for its effects on histamine signaling regulation in nasal epithelial cells.
Medicine: Studied for allergic rhinitis and asthma treatment.
Industry: Potential applications in drug metabolism studies and pharmacokinetics.
Mechanism of Action
- Azelastine-13C-d3 competes with histamine for binding to H1 receptors.
- By blocking H1 receptors, it reduces allergic responses, such as nasal congestion and itching.
- The exact molecular targets and pathways involved are still an active area of research.
Comparison with Similar Compounds
- Azelastine-13C-d3’s uniqueness lies in its deuterium label, which allows precise quantification.
- Similar compounds include non-labeled Azelastine hydrochloride and other antihistamines.
Properties
Molecular Formula |
C22H25Cl2N3O |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-(trideuterio(113C)methyl)azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/i1+1D3; |
InChI Key |
YEJAJYAHJQIWNU-SPZGMPHYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


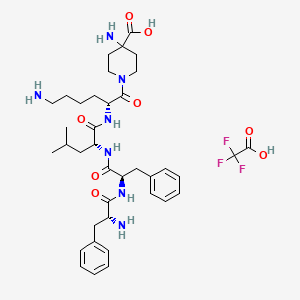

![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B10823164.png)
![7-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823166.png)
![4-[(E,2S,5R)-2-hydroxy-5-methyl-7-[(2S,3R,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823171.png)
